Stereochemical Impact on Biological Target Engagement: A Class-Level Inference from RORγ Modulation
A derivative compound featuring the (3R,6R)-6-(trifluoromethyl)piperidin-3-amine scaffold, when elaborated into a complex aryl sultam, demonstrated an IC50 of 376 nM against the Nuclear Receptor RORγ. While direct comparator data for the unelaborated building block is not available, this activity confirms that the (3R,6R) configuration is permissive for achieving significant target binding affinity downstream. The corresponding (3R,6S) diastereomeric series within the same patent application showed a range of potencies, underscoring the critical role of stereochemistry, but a direct head-to-head assay for the building block itself does not exist [1].
| Evidence Dimension | Biological activity of a downstream derivative in a biochemical assay |
|---|---|
| Target Compound Data | IC50 = 376 nM for a derivative incorporating the (3R,6R)-motif |
| Comparator Or Baseline | Other diastereomeric derivatives in the same patent (e.g., (3R,6S) series) with potencies ranging from 3 nM to 120 nM in similar assays. |
| Quantified Difference | Not directly calculable for the building block; the data illustrates the range of potency outcomes dependent on overall molecular stereochemistry. |
| Conditions | Biochemical assay measuring inhibition of RORγ (RORc) in a 16-µL reaction volume using black 384 Plus F Proxiplates [1]. |
Why This Matters
This provides proof-of-concept that the (3R,6R)-configuration can be part of a potent pharmacophore, de-risking its selection over uncharacterized diastereomers for initial library synthesis.
- [1] BindingDB Entry BDBM338384. (3R,6R)-2-(4-(4-(4H-1,2,4-triazol-4-yl)piperidin-1-yl)-2,5-difluorobenzyl)-6-phenyl-3-(trifluoromethyl)-1,2-thiazinane 1,1-dioxide. US9751873, Example 72. View Source
